molecular formula C9H8ClN B6597690 2-(5-chloro-2-methylphenyl)acetonitrile CAS No. 75279-57-1

2-(5-chloro-2-methylphenyl)acetonitrile

Cat. No.: B6597690
CAS No.: 75279-57-1
M. Wt: 165.62 g/mol
InChI Key: RXBXGHSRAJCLCJ-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClN. It is a nitrile derivative of 5-chloro-2-methylphenylacetic acid. This compound is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(5-chloro-2-methylphenyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of 5-chloro-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of high-purity reagents and controlled reaction environments is crucial for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted amines or alcohols.

    Reduction: Primary amines.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

2-(5-chloro-2-methylphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can undergo metabolic transformations, resulting in active metabolites that exert their effects through specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-methylanilino)-2-phenylacetonitrile
  • 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile

Uniqueness

2-(5-chloro-2-methylphenyl)acetonitrile is unique due to its specific structural features, such as the presence of a chloro and methyl group on the phenyl ring and a nitrile group.

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBXGHSRAJCLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901289121
Record name 5-Chloro-2-methylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75279-57-1
Record name 5-Chloro-2-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75279-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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